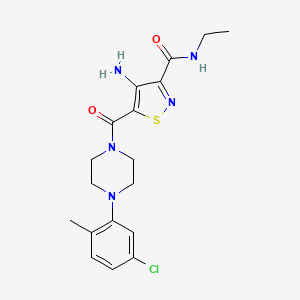
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone, also known as PTC-209, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Mechanism of Action
Studies: Further studies could be conducted to better understand the mechanism of action of (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone, including its effects on other signaling pathways and gene expression.
5. Development of new inhibitors: (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone could be used as a starting point for the development of new BMI-1 inhibitors with improved solubility and pharmacokinetic properties.
Advantages and Limitations for Lab Experiments
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone has several advantages for lab experiments, including its high potency and specificity for BMI-1 inhibition, as well as its ability to inhibit cancer stem cell self-renewal. However, (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several potential future directions for (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone research, including:
1. Combination therapy: (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone could be combined with other cancer treatments, such as chemotherapy or immunotherapy, to enhance their effectiveness and reduce the risk of tumor recurrence.
2. Biomarker identification: (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone could be used to identify biomarkers that are predictive of response to BMI-1 inhibition, which could help to identify patients who are most likely to benefit from this treatment.
3. Clinical trials: (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone could be tested in clinical trials to determine its safety and efficacy in humans, and to identify the optimal dose and administration route.
4.
Synthesis Methods
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone can be synthesized using a multi-step process involving the reaction of 2-furylcarbinol with para-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with thiomorpholine and then with 2-methylbenzyl bromide. The final product is obtained through the reaction of the intermediate with sodium methoxide and formaldehyde.
Scientific Research Applications
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone has been studied for its potential use in cancer treatment due to its ability to inhibit the activity of BMI-1, a protein that plays a key role in the self-renewal of cancer stem cells. Inhibition of BMI-1 has been shown to reduce the growth and survival of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to chemotherapy.
properties
IUPAC Name |
[5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-14-4-2-3-5-15(14)12-25(21,22)13-16-6-7-17(23-16)18(20)19-8-10-24-11-9-19/h2-7H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDVUHUXGQHXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

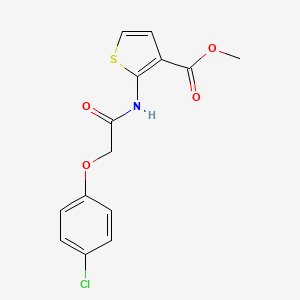
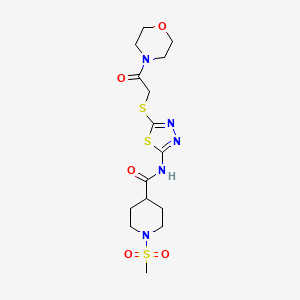
![2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide](/img/structure/B2951669.png)
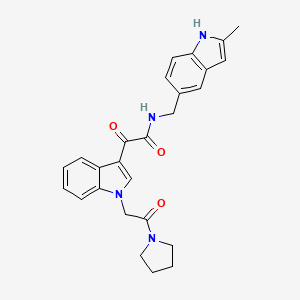
![N-[4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2951671.png)
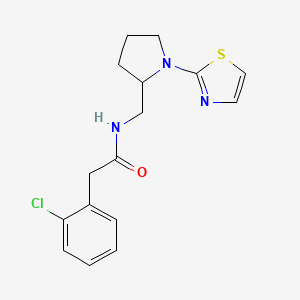
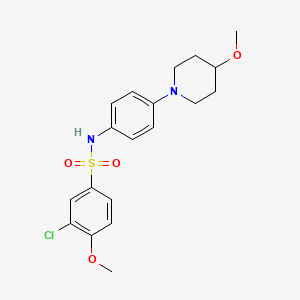
![4-Methyl-2-(2-morpholin-4-ylethyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2951680.png)
![2-Methyl-5-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2951681.png)
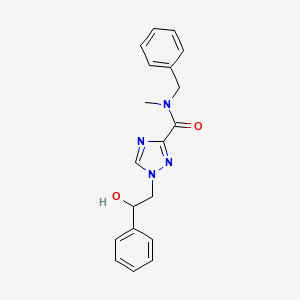

![3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B2951688.png)
